2-溴-5-甲基苯胺

概述

描述

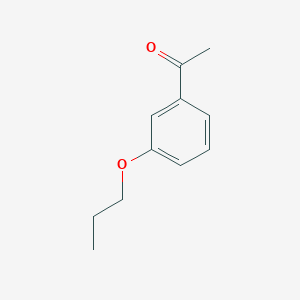

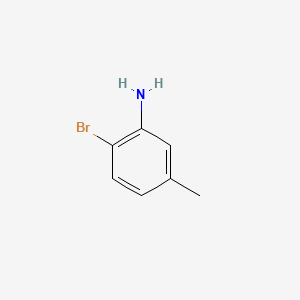

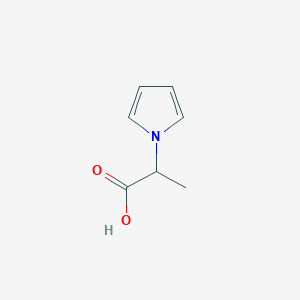

2-Bromo-5-methylaniline is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-5-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光学材料的催化和合成

2-溴-5-甲基苯胺在钯催化合成具有非线性光学性能潜力的各种衍生物中起关键中间体作用。一个例子是Suzuki交叉偶联反应,导致(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物的合成。这些衍生物已经使用密度泛函理论(DFT)进行分析,以了解它们的分子结构和反应性描述符,如电离能和电子亲和力(Rizwan et al., 2021)。

有机合成的前体

2-溴-5-甲基苯胺被用作有机合成中的前体。一个显著的例子是其在4-溴-2-氯甲苯的合成中的应用,通过还原、重氮化和桑迈尔反应实现。这种合成展示了2-溴-5-甲基苯胺在生产各种化合物方面的多功能性(Xu, 2006)。

在生化代谢研究中的作用

在生化研究中,2-溴-5-甲基苯胺用于研究大鼠肝脏中的微粒体代谢。在这些研究中鉴定的代谢物,如苄醇和苯甲醛,为了解涉及卤代苯胺的酶促过程提供了宝贵的见解(Boeren et al., 1992)。

电化学研究

涉及2-溴-5-甲基苯胺衍生物的电化学研究,如2,4-二溴-6-甲基苯胺,在水杨酸溶液中进行,以了解它们的阳极分解途径。这些研究有助于电化学领域,特别是在了解溴化合物在不同条件下的行为方面(Arias et al., 1990)。

在干细胞研究中的应用

2-溴-5-甲基苯胺的衍生物溴脱氧尿嘧啶在干细胞研究中被应用。其应用导致全局DNA甲基化的丧失,并促使神经干细胞进行星形胶质细胞分化。这一研究领域对于理解细胞分化和干细胞的潜在治疗用途具有重要意义(Schneider & d’Adda di Fagagna, 2012)。

腐蚀抑制剂的开发

研究2-溴-5-甲基苯胺衍生物作为腐蚀抑制剂的应用。例如,已合成并测试N-[(3-溴-2-甲基噻吩-5-基)亚甲基]-4-甲氧基苯胺作为盐酸溶液中锌金属腐蚀的抑制剂。这些研究对于材料科学至关重要,特别是在开发新的耐腐蚀材料和涂层方面(Assad et al., 2015)。

席夫碱合成和电位测定研究

从2-溴-5-甲基苯胺衍生的席夫碱被合成并表征其抗微生物活性和与Cu(II)、Co(II)和Ni(II)等金属离子的电位相互作用。这些研究在配位化学和生物无机化学领域具有重要意义,为了解金属配体相互作用和在抗微生物剂中的潜在应用提供了见解(Upadhyay et al., 2020)。

安全和危害

作用机制

Target of Action

2-Bromo-5-methylaniline is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The primary targets of this compound are often enzymes or receptors involved in the biochemical pathways of these end products.

Mode of Action

The exact mode of action of 2-Bromo-5-methylaniline depends on the specific biochemical pathway it is involved in. Generally, it can bind to its target enzyme or receptor, causing a change in its conformation or activity. This interaction can either inhibit or enhance the function of the target, depending on the desired therapeutic or agrochemical effect .

Biochemical Pathways

2-Bromo-5-methylaniline is involved in the synthesis of various compounds, each with its own unique biochemical pathway. For instance, it is used as an intermediate in the synthesis of indole anticancer agents, antihypertensive drugs, migraine treatments, and anti-inflammatory drugs for rheumatoid and osteoarthritis . It is also used in the synthesis of phenyloxypyrimidine herbicides, antiemetic drugs, and substituted urea herbicides .

Pharmacokinetics

Like other aromatic amines, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-Bromo-5-methylaniline are largely dependent on the specific compound it is used to synthesize. For example, when used in the synthesis of anticancer agents, it may lead to cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-5-methylaniline. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, its reactivity with other substances in the environment could potentially affect its efficacy and safety .

生化分析

Biochemical Properties

2-Bromo-5-methylaniline plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The presence of the bromine atom and the methyl group on the benzene ring influences its reactivity and interaction with other biomolecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

2-Bromo-5-methylaniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression. Additionally, 2-Bromo-5-methylaniline can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-methylaniline involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, 2-Bromo-5-methylaniline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-methylaniline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-methylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 2-Bromo-5-methylaniline can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-methylaniline vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, 2-Bromo-5-methylaniline can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .

Metabolic Pathways

2-Bromo-5-methylaniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The interaction of 2-Bromo-5-methylaniline with metabolic enzymes can also influence the levels of other metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Bromo-5-methylaniline within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, 2-Bromo-5-methylaniline can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-5-methylaniline is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 2-Bromo-5-methylaniline can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments .

属性

IUPAC Name |

2-bromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQWOXSUFGGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-85-6 | |

| Record name | 2-Bromo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Bromo-5-methylaniline in the synthesis of 2-Fluoro-4-methylbenzoic acid?

A: 2-Bromo-5-methylaniline serves as the starting material in the synthesis of 2-Fluoro-4-methylbenzoic acid, as detailed in the research paper "Synthesis of 2-fluoro-4-methylbenzoic acid" []. The synthesis involves a multi-step process where 2-Bromo-5-methylaniline undergoes diazotization, cyanidation, and finally hydrolysis to yield the desired 2-Fluoro-4-methylbenzoic acid. The researchers highlight the advantages of this synthetic route, including the readily available starting material, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)